molecular formula C25H32N2O5S B12472297 ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate

ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate

Cat. No.: B12472297
M. Wt: 472.6 g/mol
InChI Key: DRSODWNQEHBHSH-UHFFFAOYSA-N
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Description

Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where an appropriate carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

    Substitution with Phenyl Groups: The substituted phenyl groups are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with substituted phenyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where the compound is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives, modified piperidine rings.

Scientific Research Applications

Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their catalytic activity and affecting metabolic pathways.

    Receptor Modulation: It may bind to receptors on the cell surface or within cells, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a similar structure but with a chlorine substituent instead of a methyl group. It may exhibit different chemical reactivity and biological activity.

    Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a methoxy group instead of a methyl group. It may have different solubility and pharmacokinetic properties.

Properties

Molecular Formula

C25H32N2O5S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 1-[2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H32N2O5S/c1-5-32-25(29)21-12-14-26(15-13-21)24(28)17-27(23-16-19(3)6-9-20(23)4)33(30,31)22-10-7-18(2)8-11-22/h6-11,16,21H,5,12-15,17H2,1-4H3

InChI Key

DRSODWNQEHBHSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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